molecular formula C21H21N3 B499355 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B499355
M. Wt: 315.4 g/mol
InChI Key: GAVUWQFIRGBDHN-UHFFFAOYSA-N
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Description

PRMT5-IN-20 is a small molecule inhibitor that targets protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, playing a crucial role in gene regulation, RNA processing, and signal transduction. PRMT5-IN-20 has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit PRMT5 activity and thereby affect cellular processes involved in tumor growth and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PRMT5-IN-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of PRMT5-IN-20 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PRMT5-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of PRMT5-IN-20 may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

PRMT5-IN-20 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the effects of PRMT5 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of PRMT5.

    Industry: Utilized in drug discovery and development programs to identify and optimize new PRMT5 inhibitors .

Mechanism of Action

PRMT5-IN-20 exerts its effects by binding to the active site of PRMT5, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA processing, and other cellular functions. The molecular targets and pathways involved include histones, transcription factors, and components of the RNA splicing machinery .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to PRMT5-IN-20 in terms of their mechanism of action and therapeutic potential. These include:

Uniqueness

PRMT5-IN-20 is unique due to its specific binding affinity and selectivity for PRMT5. It has shown promising results in preclinical studies, demonstrating potent inhibition of PRMT5 activity and significant antitumor effects. Its unique chemical structure and pharmacokinetic properties make it a valuable tool for studying PRMT5 biology and a potential candidate for therapeutic development .

Properties

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3

InChI Key

GAVUWQFIRGBDHN-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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